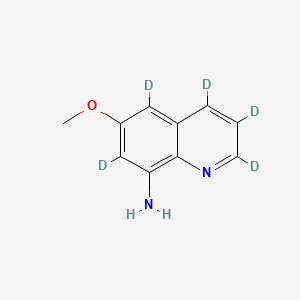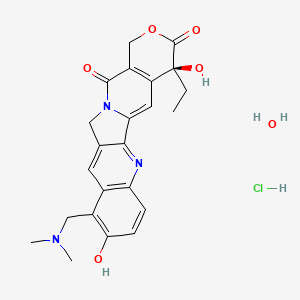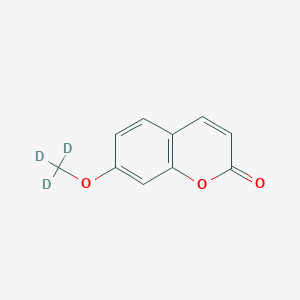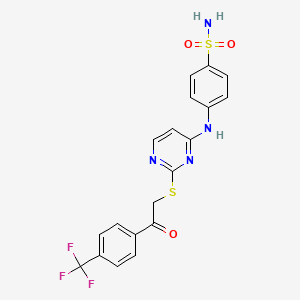
Cd(II) protoporphyrin IX
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium(II) protoporphyrin IX is a metalloporphyrin complex where cadmium is coordinated to the protoporphyrin IX ligand. Protoporphyrin IX is an organic compound classified as a porphyrin, which plays a crucial role in biological systems as a precursor to heme and chlorophyll
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cadmium(II) protoporphyrin IX typically involves the reaction of protoporphyrin IX with a cadmium salt, such as cadmium chloride or cadmium acetate, in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general steps include:
- Dissolving protoporphyrin IX in a suitable solvent like dimethyl sulfoxide or methanol.
- Adding the cadmium salt to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purifying the product by techniques such as column chromatography or recrystallization .
Industrial Production Methods
Industrial production of cadmium(II) protoporphyrin IX may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Cadmium(II) protoporphyrin IX undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium(III) protoporphyrin IX.
Reduction: Reduction reactions can convert cadmium(II) protoporphyrin IX back to protoporphyrin IX.
Substitution: Ligand substitution reactions can occur, where the cadmium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Metal salts like zinc chloride or iron chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Cadmium(III) protoporphyrin IX.
Reduction: Protoporphyrin IX.
Substitution: Metalloporphyrins with different central metal ions.
Wissenschaftliche Forschungsanwendungen
Cadmium(II) protoporphyrin IX has several scientific research applications:
Chemistry: Used as a model compound to study the coordination chemistry of metalloporphyrins.
Biology: Investigated for its interactions with biological molecules and potential effects on cellular processes.
Wirkmechanismus
The mechanism of action of cadmium(II) protoporphyrin IX involves its ability to coordinate with various biological molecules and participate in redox reactions. The cadmium ion can interact with proteins, enzymes, and nucleic acids, potentially affecting their function. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc protoporphyrin IX: Similar in structure but contains zinc instead of cadmium.
Iron protoporphyrin IX:
Magnesium protoporphyrin IX: A precursor to chlorophyll, essential for photosynthesis in plants.
Uniqueness
Cadmium(II) protoporphyrin IX is unique due to the specific properties imparted by the cadmium ion. These include distinct electronic and photophysical characteristics, making it suitable for specialized applications such as photodynamic therapy and catalysis .
Eigenschaften
Molekularformel |
C34H32CdN4O4 |
|---|---|
Molekulargewicht |
673.1 g/mol |
IUPAC-Name |
cadmium(2+);3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C34H34N4O4.Cd/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChI-Schlüssel |
ZNUXCYFRQDQURC-UHFFFAOYSA-L |
Kanonische SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)



![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)





![7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline](/img/structure/B12409250.png)

